Methyl 6-bromohexanoate
Overview
Description
Synthesis Analysis
Methyl 6-bromohexanoate can be synthesized through several methods, including halogenation reactions where a bromine atom is introduced into hexanoic acid derivatives. An example of such a synthesis route involves the reaction of 1,6-hexanediol with a suitable brominating agent, which highlights the importance of selecting appropriate catalysts and reaction conditions to achieve high yield and purity of the final product (Fei, 2007).
Scientific Research Applications
Agricultural and Environmental Impact :
- Methyl bromide, related to Methyl 6-bromohexanoate, is used in agriculture as a soil fumigant. Studies have examined its volatilization rates and environmental impact, focusing on the role it may play in stratospheric ozone depletion (Majewski et al., 1995).
- Research has been conducted on alternatives to methyl bromide for pest and pathogen control in agriculture, due to its environmental implications (Schneider et al., 2003).
Organic Synthesis and Chemical Modification :
- Methyl 6-bromohexanoate has been used as a reactant in the synthesis of various organic compounds, including Methyl 7-Oxoheptanoate and Methyl 7-Oxooctanoate, demonstrating its utility in organic synthesis (Finke & Sorrell, 2003).
- It is also involved in the surface modification of polymers, where alkyl radicals derived from bromohexanoic acid are used to modify polymeric surfaces (Hetemi et al., 2016).
Medical and Pharmaceutical Research :
- Methyl 6-bromohexanoate has been examined in the context of drug delivery systems, particularly in the synthesis of esters and amides that can enhance transdermal permeation (Farsa et al., 2010).
- Its derivatives have been used in synthesizing capsaicin for antifouling applications in marine environments (Li Yan, 2010).
Biological and Biochemical Studies :
- It has been used in research related to multidrug resistance-associated proteins, offering insights into biochemical pathways and potential therapeutic targets (Okamura et al., 2009).
- Studies on mesenchymal stem cell attachment to peptide density gradients on porous silicon have used chemical gradients of ethyl‐6‐bromohexanoate (Clements et al., 2011).
Chemical Synthesis and Analytical Applications :
- It has been a key component in the synthesis of various organic compounds, like 2-Bromo-6-methoxynaphthalene, an important intermediate in pharmaceuticals (Xu & He, 2010).
- The compound has been used in the synthesis of fluorescent derivatization reagents for carboxylic acids in high-performance liquid chromatography (Yamaguchi et al., 1985).
Safety And Hazards
Methyl 6-bromohexanoate is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
methyl 6-bromohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLVAMSNNZMHSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400224 | |
Record name | Methyl 6-bromohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromohexanoate | |
CAS RN |
14273-90-6 | |
Record name | Methyl 6-bromohexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14273-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-bromohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanoic acid, 6-bromo-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.966 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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